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Compound of Interest

1-Oxo-1,2-dihydroisoquinoline-5-
Compound Name:
carbonitrile

Cat. No.: B1519490

Introduction: The Isoquinolone Scaffold in
Modern Chemistry

The 1-oxo0-1,2-dihydroisoquinoline core, often referred to as an isocarbostyril, represents a
privileged heterocyclic scaffold in medicinal chemistry. Compounds incorporating this moiety
have demonstrated a wide array of biological activities, including potential as anticancer and
neuroprotective agents.[1] The presence of both a hydrogen bond donor (the amide N-H) and
acceptor (the carbonyl oxygen) within a rigid, planar ring system allows for specific and high-
affinity interactions with biological targets. The addition of a carbonitrile group at the 5-position,
as in the title compound, introduces a polar, electron-withdrawing feature that can be exploited
to fine-tune molecular properties such as solubility, metabolic stability, and target binding
affinity. This guide serves to consolidate the core technical data for 1-Oxo0-1,2-
dihydroisoquinoline-5-carbonitrile, providing a foundational dataset for researchers
engaging in its study.

Physicochemical and Molecular Properties

A precise understanding of a compound's physicochemical properties is the cornerstone of all
subsequent experimental design, from synthetic strategy to biological screening.

Molecular Identity
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o Systematic Name: 1-Oxo0-1,2-dihydroisoquinoline-5-carbonitrile
e CAS Number: 90947-07-2[2][3][4]
e Molecular Formula: C10HsN20[2][3][4]

Core Quantitative Data

The molecular weight and associated mass-based properties are critical for quantitative
analysis, reaction stoichiometry, and spectrometric identification. The key data for this
compound are summarized below.

Property Value Source
Molecular Weight 170.171 g/mol [2]
170.1674 g/mol [3]

Monoisotopic Mass 170.048012819 Da [2]
Topological Polar Surface Area  52.9 A2 [2]
Complexity 299 [2]
Hydrogen Bond Acceptor

CZuntg p : 12
Physical Form Solid [3]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is
not detailed in the immediate search results, its structure is amenable to established synthetic
routes for the isoquinolone core. A common and effective strategy involves the cyclization of a
suitably substituted precursor, often derived from 2-cyanomethylbenzoic acid derivatives.

The causality behind this approach lies in creating an intramolecular reaction where a
nucleophilic nitrogen attacks an electrophilic carbony! or nitrile group, followed by
tautomerization to yield the stable amide lactam ring system. The choice of starting materials
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and reagents is critical for achieving high yields and purity, often requiring inert atmospheres

and anhydrous conditions to prevent unwanted side reactions.

2-Methyl-3-nitrobenzonitrile
(Starting Material)

Step 1:
Oxidizing Agent

y

Functional Group
Transformation (e.g., Oxidation of Methyl)

y
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Step 2:
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y
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Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Compound Characterization
as a Self-Validating System

To ensure the identity and purity of a synthesized batch of 1-Oxo-1,2-dihydroisoquinoline-5-
carbonitrile, a multi-pronged analytical approach is required. This protocol serves as a self-
validating system, where data from orthogonal techniques must converge to confirm the
structure.

Objective: To confirm the chemical structure and assess the purity of a synthesized sample of
1-Oxo0-1,2-dihydroisoquinoline-5-carbonitrile.

Methodology:
e High-Resolution Mass Spectrometry (HRMS)

o Rationale: This technique provides an extremely accurate mass measurement, which can
be used to confirm the elemental composition (C10HsN20). It is the primary method for
validating the molecular formula.

o Procedure:

1. Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or
methanol).

2. Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.
3. Acquire data in positive ion mode to detect the protonated molecule [M+H]*.

4. Validation Check: The measured m/z for the [M+H]* ion should match the calculated
value for C10H7N20% (171.0553) within a narrow mass tolerance (typically <5 ppm).
This is a common method seen in the characterization of similar heterocyclic
compounds.[5]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy

o Rationale: NMR provides detailed information about the chemical environment of each
hydrogen (*H NMR) and carbon (33C NMR) atom, effectively mapping the molecular
skeleton and confirming connectivity.

o Procedure:

1. Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-ds), which is
effective for similar aromatic amide structures.[5][6]

2. Acquire a *H NMR spectrum. The expected spectrum should show distinct signals in the
aromatic region (typically & 7.0-9.0 ppm) and a broad singlet for the N-H proton.
Integration of the signals should correspond to the number of protons in the structure.

3. Acquire a 3C NMR spectrum. This should reveal 10 distinct carbon signals, including
those for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and
the aromatic carbons.

4. Validation Check: The observed chemical shifts, coupling patterns, and integrations
must be consistent with the proposed structure of 1-Oxo-1,2-dihydroisoquinoline-5-

carbonitrile.
o Purity Assessment via High-Performance Liquid Chromatography (HPLC)

o Rationale: HPLC separates the target compound from any impurities or unreacted starting
materials, allowing for accurate purity determination.

o Procedure:

1. Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile
phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

2. Inject a solution of the sample and monitor the eluent with a UV detector at a
wavelength where the compound absorbs strongly (e.g., 254 nm).
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3. Validation Check: A pure sample should result in a single major peak. The area of this
peak relative to the total area of all peaks provides a quantitative measure of purity
(e.g., >95%).

Relevance and Applications in Drug Discovery

The isoquinolone scaffold is a cornerstone in the development of targeted therapies. A notable
application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs
effective in treating certain types of cancers.[6][7] The rigid structure of the 1-oxo-3,4-
dihydroisoquinoline core serves as an effective mimic of the nicotinamide moiety of NAD*,
allowing it to bind competitively to the PARP enzyme's active site.[7] While 1-Oxo-1,2-
dihydroisoquinoline-5-carbonitrile itself is not an approved drug, it serves as a valuable
building block or fragment for creating more complex and potent inhibitors. The nitrile group
can act as a metabolic blocking point, a hydrogen bond acceptor, or a chemical handle for
further synthetic elaboration, making this compound a versatile tool for medicinal chemists.[8]

Conclusion

1-Oxo0-1,2-dihydroisoquinoline-5-carbonitrile is a well-defined chemical entity with a
molecular weight of approximately 170.17 g/mol .[2] Its value extends beyond its fundamental
properties, positioning it as a significant building block in the synthesis of novel therapeutics.
The robust protocols for its characterization, based on orthogonal analytical techniques, ensure
a high degree of confidence for researchers working with this compound. As the field of
medicinal chemistry continues to evolve, the strategic use of such well-characterized
heterocyclic scaffolds will remain essential for the discovery of next-generation
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid [myskinrecipes.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1972993
https://www.researchgate.net/publication/354383626_1-Oxo-34-dihydroisoquinoline-4-carboxamides_as_novel_druglike_inhibitors_of_polyADP-ribose_polymerase_PARP_with_favourable_ADME_characteristics
https://www.researchgate.net/publication/354383626_1-Oxo-34-dihydroisoquinoline-4-carboxamides_as_novel_druglike_inhibitors_of_polyADP-ribose_polymerase_PARP_with_favourable_ADME_characteristics
https://www.benchchem.com/product/b1519490?utm_src=pdf-body
https://www.benchchem.com/product/b1519490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5455343/
https://www.benchchem.com/product/b1519490?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/1-oxo-1-2-dihydroisoquinoline--dic424575.html
https://www.benchchem.com/product/b1519490?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/194058-1-oxo-12-dihydroisoquinoline-5-carboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2. Page loading... [wap.guidechem.com]
e 3. 1-Oxo0-1,2-dihydroisoquinoline-5-carbonitrile | CymitQuimica [cymitquimica.com]
e 4. parchem.com [parchem.com]

e 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity
against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

e 6. tandfonline.com [tandfonline.com]
o 7.researchgate.net [researchgate.net]

e 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as
Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519490#1-o0x0-1-2-dihydroisoquinoline-5-
carbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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